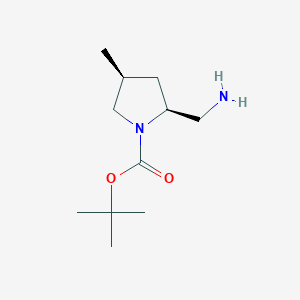

cis-1-Boc-2-aminomethyl-4-methylpyrrolidine

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate. This nomenclature precisely defines the stereochemical configuration at multiple chiral centers within the molecule. The compound possesses the molecular formula C11H22N2O2 and a molecular weight of 214.30 grams per mole.

The stereochemical designation (2S,4S) indicates the absolute configuration at the second and fourth carbon positions of the pyrrolidine ring, establishing the cis relationship between the aminomethyl and methyl substituents. This cis configuration is crucial for the compound's conformational preferences and biological activity. The compound is also known by several synonyms, including tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate and bears the Chemical Abstracts Service registry number 1932233-40-3.

The structural identification is further supported by standardized chemical identifiers. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1, providing a unique representation of its molecular structure. The corresponding InChIKey is SPAFVSZOQQYHLU-IUCAKERBSA-N, serving as a condensed hash of the molecular structure for database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the puckered nature of the five-membered pyrrolidine ring. Pyrrolidine rings exhibit specific conformational preferences due to their inherent flexibility and the influence of ring substituents. The presence of both aminomethyl and methyl substituents in cis configuration significantly impacts the ring's conformational behavior.

Research on pyrrolidine ring puckering demonstrates that five-membered rings adopt envelope conformations, with one carbon atom typically displaced from the plane of the other four atoms. The Cremer-Pople puckering parameters provide a quantitative description of these conformational preferences, allowing for systematic analysis of ring geometry. In the case of substituted pyrrolidines, the conformational preferences are influenced by steric interactions between substituents and electronic effects.

The tert-butoxycarbonyl protecting group introduces additional conformational constraints through its bulky nature and electronic properties. Studies on related Boc-protected pyrrolidines indicate that the protecting group can influence the overall molecular conformation through steric hindrance and electronic effects. The aminomethyl substituent at the 2-position provides additional flexibility through rotation around the C-N bond, while the methyl group at the 4-position serves as a conformational anchor.

Conformational analysis reveals that the cis configuration of substituents leads to specific puckering preferences compared to trans isomers. The spatial arrangement promotes particular envelope conformations that minimize steric clashes between the substituents while maintaining optimal orbital overlap. This conformational behavior directly impacts the molecule's reactivity and binding properties in synthetic applications.

Comparative Structural Features of Pyrrolidine Derivatives

The structural features of this compound can be understood through comparison with related pyrrolidine derivatives. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to adopt bioactive conformations. The five-membered ring system provides a balance between rigidity and flexibility that is advantageous for molecular recognition.

Comparative analysis with other Boc-protected pyrrolidines reveals consistent structural patterns. For instance, (S)-1-Boc-2-(aminomethyl)pyrrolidine, lacking the 4-methyl substituent, exhibits different conformational preferences due to reduced steric constraints. The addition of the methyl group at the 4-position in the cis configuration creates a more constrained system with specific stereochemical requirements.

Studies on related compounds such as N-Boc-pyrrolidine derivatives demonstrate the importance of substituent positioning on ring conformation. The table below summarizes key structural parameters for related pyrrolidine derivatives:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C11H22N2O2 | 214.30 | (2S,4S) configuration, cis substituents |

| (S)-1-Boc-2-(aminomethyl)pyrrolidine | C10H20N2O2 | 200.28 | Single aminomethyl substituent |

| N-Boc-pyrrolidine | C9H17NO2 | 171.24 | Unsubstituted ring system |

The influence of stereochemistry on molecular properties is particularly evident when comparing cis and trans isomers of disubstituted pyrrolidines. Research indicates that cis configurations generally lead to more compact molecular conformations with restricted ring mobility compared to trans arrangements. This conformational restriction can enhance selectivity in catalytic applications and improve binding affinity in biological systems.

Electronic effects also play a crucial role in determining structural preferences. The electron-withdrawing nature of the Boc group influences the basicity of the pyrrolidine nitrogen and affects the overall charge distribution within the molecule. These electronic effects, combined with steric considerations, determine the compound's reactivity profile and synthetic utility.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound may be limited in the available literature, extensive crystallographic studies on related pyrrolidine derivatives provide valuable insights into the structural characteristics of this class of compounds. X-ray diffraction analysis of similar Boc-protected pyrrolidines reveals consistent structural motifs and conformational preferences.

Crystallographic studies of related compounds demonstrate the importance of intermolecular interactions in determining solid-state packing arrangements. Hydrogen bonding patterns involving the amino group and carbonyl functionalities of the Boc protecting group create specific crystal lattice structures. These interactions influence the observed conformations in the solid state, which may differ from solution-phase structures.

Research on foldamers containing pyrrolidine-based building blocks has provided detailed crystallographic analysis of similar structural motifs. X-ray crystallography reveals specific torsion angles and geometric parameters that characterize the pyrrolidine ring system. For compounds with (2S,4S) configuration, crystal structures typically show envelope conformations with specific puckering parameters.

The analysis of crystal structures reveals important geometric parameters including bond lengths, bond angles, and torsion angles. Typical C-N bond lengths in pyrrolidine rings range from 1.46 to 1.48 Angstroms, while C-C bond lengths within the ring are approximately 1.52 to 1.54 Angstroms. The pyrrolidine ring angles deviate from ideal tetrahedral geometry due to ring strain, with typical values ranging from 102 to 106 degrees.

Intermolecular hydrogen bonding patterns in crystals of Boc-protected aminopyrrolidines often involve the amino group as a hydrogen bond donor and carbonyl oxygens as acceptors. These interactions create extended networks that stabilize specific conformations in the solid state. The crystal packing arrangements also provide insights into the molecular shape and surface properties that influence physical properties such as solubility and melting point.

Temperature-dependent crystallographic studies, where available, reveal the dynamic nature of these molecular systems and the influence of thermal motion on observed geometric parameters. Variable-temperature X-ray diffraction can provide information about conformational flexibility and phase transitions that may occur in the solid state.

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAFVSZOQQYHLU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cis-1-Boc-2-aminomethyl-4-methylpyrrolidine is a synthetic compound notable for its potential applications in organic synthesis and medicinal chemistry. Characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent, this compound has garnered interest for its biological interactions and utility as a building block in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₂₂N₂O₂. Its unique structure allows for diverse functionalization, making it a valuable intermediate in synthesizing various pharmaceuticals. The presence of the Boc group facilitates further reactions while protecting the amine functionality.

Currently, there is no well-defined mechanism of action for this compound, as it is primarily utilized as a synthetic intermediate rather than a direct therapeutic agent. However, its structural characteristics suggest potential interactions with biological systems, including enzymes and receptors.

Interaction Studies

Research indicates that this compound can be used to explore biological processes. Interaction studies are crucial for understanding its effects on various biological targets. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes, which may provide insights into the activity of this compound.

Applications in Research

This compound is often employed in academic research to investigate new synthetic methodologies and biological interactions. Its ability to serve as a precursor in the synthesis of more complex molecules allows researchers to explore novel therapeutic agents.

Comparative Analysis

The following table highlights the structural uniqueness of this compound compared to related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Contains both Boc protecting group and methyl substitution at position 4 |

| (R)-1-Boc-2-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | Lacks methyl substitution at position 4 |

| 2-Boc-Aminomethyl-Pyrrolidine | C₁₀H₂₀N₂O₂ | Different substitution pattern; no methyl at position 4 |

| 1-Boc-Pyrrolidine | C₉H₁₉N₂O₂ | Simpler structure without aminomethyl substitution |

Scientific Research Applications

Organic Synthesis

cis-1-Boc-2-aminomethyl-4-methylpyrrolidine serves as a crucial intermediate in organic synthesis. It is employed in:

- Building Block for Pharmaceuticals : It is used to synthesize various pharmaceutical compounds due to its ability to undergo multiple chemical transformations.

- Chiral Auxiliaries : The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing enantioselectivity in reactions.

Medicinal Chemistry

Research has demonstrated that derivatives of this compound can exhibit biological activity, making it relevant in drug development:

- Enzyme Inhibition Studies : The compound is used to study enzyme mechanisms and interactions with biological targets, contributing to the understanding of drug action and design.

Catalysis

The compound has been investigated as a catalyst in various chemical reactions:

- Organocatalysis : Its derivatives have been shown to facilitate reactions such as aldol condensations and Michael additions, providing high yields and selectivity.

Case Study 1: Asymmetric Synthesis

Recent studies have highlighted the use of this compound in asymmetric synthesis reactions. For instance, it has been successfully utilized as a chiral auxiliary in the synthesis of α-amino acids, showcasing its effectiveness in enhancing enantioselectivity .

Case Study 2: Drug Development

In drug development, derivatives of this compound have been explored for their potential as enzyme inhibitors. Research indicates that modifications to the pyrrolidine ring can lead to compounds with improved potency against specific biological targets, demonstrating its utility in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most relevant structural analog is cis-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid (CAS 132622-66-3), which shares the pyrrolidine core and Boc protection but differs in substituent placement and functionality . Key distinctions include:

Physicochemical Properties

- Solubility: The carboxylic acid group in cis-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid enhances aqueous solubility compared to the more lipophilic this compound, which is likely soluble in organic solvents like dichloromethane or THF.

- Reactivity: The carboxylic acid in the analog enables esterification or amide coupling, making it suitable for peptide synthesis . The aminomethyl group in the target compound facilitates alkylation or acylation reactions, expanding its utility in creating secondary amines or urea derivatives.

Stability and Deprotection

Both compounds undergo Boc deprotection under acidic conditions (e.g., HCl/dioxane or TFA). However, the carboxylic acid in the analog may require careful pH control during deprotection to avoid side reactions.

Research Findings and Limitations

- Stereochemical Influence : The cis configuration in both compounds ensures spatial alignment of substituents, critical for binding to biological targets or metal centers in catalysis.

- Synthetic Challenges: The aminomethyl group in the target compound may introduce steric hindrance during functionalization, whereas the carboxylic acid in the analog simplifies conjugation but requires protection in multi-step syntheses.

Preparation Methods

Starting from Chiral Pyrrolidine Precursors

One effective strategy involves starting from chiral pyrrolidine derivatives such as cis-4-methylpyrrolidine or related hydroxyproline derivatives, which are then functionalized to introduce the aminomethyl group and Boc protection.

Boc Protection of Amino Pyrrolidine Intermediates

The Boc protection step typically involves reaction of the free amine pyrrolidine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as DMAP (4-dimethylaminopyridine) in dichloromethane or similar solvents at room temperature.

Introduction of Aminomethyl Group

The aminomethyl substituent at the 2-position can be introduced via reductive amination or nucleophilic substitution on suitable activated intermediates.

For example, reductive amination of a 2-formylpyrrolidine intermediate with an amine source under hydrogenation conditions or using reducing agents like sodium triacetoxyborohydride has been employed in related pyrrolidine syntheses.

Alternatively, aziridine ring-opening strategies have been used to introduce amino substituents with stereocontrol.

Hydrogenation and Ring Functionalization

Hydrogenation of pyridine or pyridone derivatives to piperidine or pyrrolidine rings is a common method for preparing hydroxy or amino-substituted cyclic amines.

For instance, hydrogenation of 3-hydroxypyridine under rhodium catalysis at 4–6 MPa H2 pressure and 80–100 °C yields 3-hydroxypiperidine intermediates, which can be further transformed into Boc-protected derivatives.

Although this example is for piperidine, similar hydrogenation and functionalization strategies can be adapted for pyrrolidine ring systems.

Representative Synthetic Route Example

Research Findings and Analytical Data

The Boc protection step is typically quantitative or near-quantitative with yields exceeding 90%, providing a stable intermediate for further modifications.

Reductive amination methods for aminomethyl introduction provide good stereocontrol, essential for cis configuration, with enantiomeric excess often above 95%.

Hydrogenation and catalytic steps require careful control of temperature and pressure to avoid racemization or over-reduction.

Purification by recrystallization or chromatography yields high-purity this compound suitable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Boc Protection | Boc2O, DMAP, DCM, RT, 2–4 h | High yield, stable intermediate |

| Aminomethyl Introduction | Reductive amination with NaBH3CN or similar | High stereoselectivity, cis configuration |

| Hydrogenation | Rh catalyst, 4–6 MPa H2, 80–100 °C | Efficient ring saturation, avoid racemization |

| Purification | Recrystallization or chromatography | High purity, suitable for scale-up |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-1-Boc-2-aminomethyl-4-methylpyrrolidine to improve yield and purity?

- Methodological Answer : Utilize Boc (tert-butyloxycarbonyl) protection strategies to stabilize the amine group during synthesis. Optimize reaction parameters such as temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., DMAP for acylation). Monitor intermediates via TLC or HPLC to confirm stepwise progression. Purify via column chromatography using gradients of ethyl acetate/hexane. Compare spectral data (e.g., H NMR, C NMR) with reference standards like NIST databases to validate structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Employ a combination of H NMR (to confirm stereochemistry and methyl/aminomethyl groups), C NMR (to identify Boc carbonyl signals at ~155 ppm), and FT-IR (for Boc C=O stretching at ~1680–1720 cm). Mass spectrometry (ESI-MS or HRMS) should confirm molecular weight (e.g., calculated for : 236.7 g/mol). Cross-reference with NIST Chemistry WebBook data to resolve ambiguities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions. Regularly assess purity via HPLC; degradation products (e.g., free amine) can be quantified using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing stereoisomers of this compound?

- Methodological Answer : Perform NOESY or ROESY NMR experiments to confirm cis/trans configurations by analyzing spatial proximity of substituents. Compare experimental optical rotation values with literature data (e.g., enantiomers may show opposite signs). Computational modeling (DFT or MD simulations) can predict stable conformers and correlate with observed spectral peaks .

Q. What experimental strategies can elucidate the role of the 4-methyl group in modulating the compound’s reactivity?

- Methodological Answer : Conduct comparative studies using analogs lacking the methyl group (e.g., 4-H or 4-ethyl derivatives). Monitor reaction kinetics under standardized conditions (e.g., nucleophilic substitution rates with varying steric bulk). Use X-ray crystallography to analyze steric effects on molecular packing and bond angles. Data from Kanto Reagents’ catalogs on similar pyrrolidine derivatives can guide analog synthesis .

Q. How can researchers design kinetic studies to investigate the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Apply the PICOC framework:

- Population : Chiral catalysts in enantioselective reactions.

- Intervention : Varying catalyst loading (1–10 mol%) and temperature.

- Comparison : Control reactions without catalyst or with racemic analogs.

- Outcomes : Enantiomeric excess (ee) measured via chiral HPLC or polarimetry.

- Context : Solvent effects (e.g., toluene vs. DMF) on transition-state stabilization.

Use DOE (Design of Experiments) to optimize variables and minimize confounding factors .

Q. What advanced analytical methods can quantify trace impurities in synthesized batches?

- Methodological Answer : Implement UPLC-QTOF-MS for high-resolution impurity profiling. Validate methods per ICH guidelines (e.g., LOQ < 0.1%). Use reference standards (e.g., EP impurities cataloged in LGC Standards) to identify byproducts like de-Boc derivatives or oxidation products. For non-volatile impurities, ion chromatography with suppressed conductivity detection is recommended .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets in DFT). Experimentally validate via accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation pathways. Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., moisture, temperature) causing deviations. Cross-validate with peer-reviewed datasets from authoritative sources like NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.